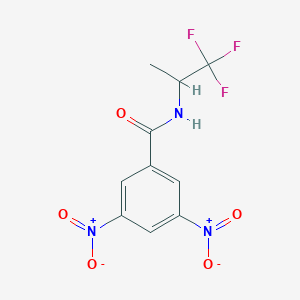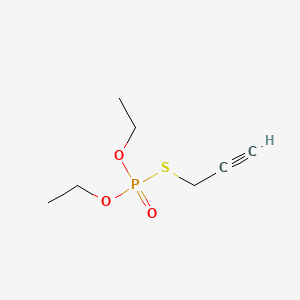
O,O-Diethyl S-(2-propynyl)phosphorothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O,O-diethyl S-(2-propynyl) thiophosphate is an organophosphorus compound with the molecular formula C7H13O3PS. It is characterized by the presence of a thiophosphate group attached to a propynyl moiety. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O,O-diethyl S-(2-propynyl) thiophosphate typically involves the reaction of diethyl phosphorochloridothioate with propargyl alcohol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or toluene
Reaction Time: 4-6 hours
Industrial Production Methods
In industrial settings, the production of O,O-diethyl S-(2-propynyl) thiophosphate may involve continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation has also been explored to enhance reaction rates and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
O,O-diethyl S-(2-propynyl) thiophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiophosphate group to a phosphine.
Substitution: Nucleophilic substitution reactions can replace the propynyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphines.
Substitution: Various substituted thiophosphates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
O,O-diethyl S-(2-propynyl) thiophosphate has a wide range of applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor, particularly in studies involving acetylcholinesterase.
Medicine: Explored for its potential use in developing novel pharmaceuticals.
Industry: Utilized in the production of pesticides and herbicides due to its ability to inhibit specific enzymes in pests
Mecanismo De Acción
The mechanism of action of O,O-diethyl S-(2-propynyl) thiophosphate involves the inhibition of enzymes by forming covalent bonds with the active site. This compound targets enzymes such as acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent disruption of normal nerve function. The molecular pathways involved include the phosphorylation of serine residues in the active site of the enzyme .
Comparación Con Compuestos Similares
Similar Compounds
- O,O-diethyl dithiophosphate
- O,O-diethyl chlorothiophosphate
- O,O-diethyl methylphosphonothioate
Uniqueness
O,O-diethyl S-(2-propynyl) thiophosphate is unique due to its propynyl group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in organic synthesis and industrial applications where specific functional group transformations are required .
Propiedades
Número CAS |
3309-78-2 |
|---|---|
Fórmula molecular |
C7H13O3PS |
Peso molecular |
208.22 g/mol |
Nombre IUPAC |
3-diethoxyphosphorylsulfanylprop-1-yne |
InChI |
InChI=1S/C7H13O3PS/c1-4-7-12-11(8,9-5-2)10-6-3/h1H,5-7H2,2-3H3 |
Clave InChI |
YWNBQUFJHSECNB-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(OCC)SCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


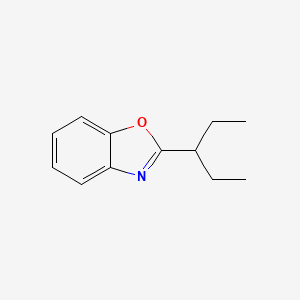
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B12007316.png)

![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12007330.png)
![(5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12007345.png)
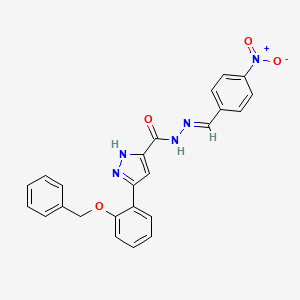

![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12007364.png)
![[3-(4-chlorobenzoyl)oxy-4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12007378.png)
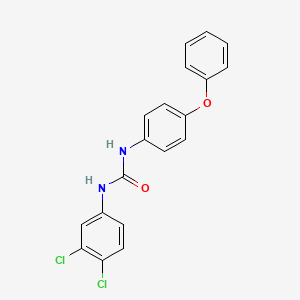

![N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]hexanamide](/img/structure/B12007395.png)

